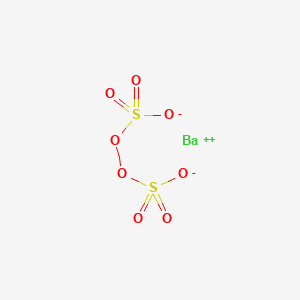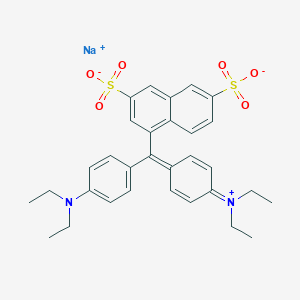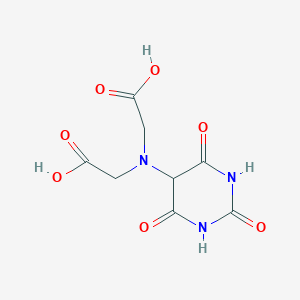
Zirconium sulfide (ZrS2)
Description
Zirconium sulfide (ZrS2) is a useful research compound. Its molecular formula is ZrS2 and its molecular weight is 155.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zirconium sulfide (ZrS2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium sulfide (ZrS2) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Zirconium sulfide (ZrS2) is an inorganic compound that adopts a layered structure It’s known that zrs2 interacts with various elements and compounds during its formation and application .
Mode of Action
The mode of action of ZrS2 is largely dependent on its physical and chemical properties. It is a violet-brown solid that adopts a layered structure similar to that of cadmium iodide . ZrS2 is prepared by heating sulfur and zirconium metal . Zirconium (Zr4+) is bonded to six equivalent S2- atoms to form edge-sharing ZrS6 octahedra . The interaction of ZrS2 with its targets results in changes that are dependent on the specific application and environment.
Biochemical Pathways
Zirconium-based materials have been investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging . The specific pathways and downstream effects would depend on the specific application and the biological system in which ZrS2 is utilized.
Pharmacokinetics
The pharmacokinetics of nanoparticles, which zrs2 can be categorized under, is believed to be controlled by a complex array of interrelated physicochemical and biological factors . The impact on bioavailability would depend on these factors and the specific biological system in which ZrS2 is utilized.
Result of Action
Zirconium-based materials have been investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging . The specific results of action would depend on the specific application and the biological system in which ZrS2 is utilized.
Properties
IUPAC Name |
bis(sulfanylidene)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYSOZCZHQCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Zr]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrS2, S2Zr | |
| Record name | Zirconium(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065205 | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown powder; [MSDSonline] | |
| Record name | Zirconium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12039-15-5 | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium sulfide (ZrS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Zirconium sulfide?
A: The molecular formula of Zirconium sulfide is ZrS2. Its molecular weight is 151.4 g/mol. []
Q2: What are some key spectroscopic data points for ZrS2?
A: While specific spectroscopic data depends on the analysis method, research indicates the presence of Zr-S bonding, observable through techniques like Raman and infrared spectroscopy. [] Additionally, studies on its electronic structure provide valuable insights into its band gap and potential for applications like photovoltaics. [, ]
Q3: Can Zirconium sulfide be incorporated into composites?
A: Yes, adding Zirconium sulfide to Zinc sulfide enhances the composite's fracture toughness through a crack-bridging mechanism. This improvement doesn't compromise strength, even though pure Zirconium sulfide is weaker than Zinc sulfide. []
Q4: Does Zirconium sulfide exhibit catalytic activity?
A: Research suggests the reversible conversion between ZrS3 and ZrS2 through thermal decomposition and sulfurization, indicating potential for applications like H2S splitting for hydrogen recovery. []
Q5: What are the potential applications of Zirconium sulfide in energy conversion?
A: Both BaZrS3 and SrZrS3 have shown promise as solar absorber materials due to their suitable band gaps and strong light absorption in the visible region. [, ]
Q6: Have computational methods been applied to study Zirconium sulfide?
A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the degradation mechanisms of BaZrS3 and comparing them to other perovskite materials. [] First-principles calculations based on screened hybrid DFT have also been used to investigate the structural, elastic, electronic, and optical properties of SrZrS3. []
Q7: What are the challenges in formulating Zirconium sulfide-based materials?
A: While BaZrS3 demonstrates improved moisture stability, challenges remain in achieving efficient high-quality thin film growth for practical applications. [] Controlling grain size during synthesis is crucial, as only films sulfurized at high temperatures (1000°C) exhibit the large grains necessary for optoelectronic devices. []
Q8: Are there specific considerations for recycling and waste management related to Zirconium sulfide?
A8: While specific research on ZrS2 recycling is limited, responsible practices for handling and disposal are essential. Sustainable synthesis methods and exploration of closed-loop processes could minimize environmental impact.
Q9: What tools and resources are important for research on Zirconium sulfide?
A9: Essential resources include access to material characterization techniques like X-ray diffraction, electron microscopy, and spectroscopic methods. Computational tools like DFT software are crucial for theoretical modeling and property prediction. Collaboration between material scientists, chemists, and physicists is vital for advancing the field.
Q10: What are some significant milestones in the research of Zirconium sulfide?
A: The discovery of BaZrS3 as a stable, environmentally friendly chalcogenide perovskite has sparked significant interest in its potential for various applications. Research into its synthesis methods, property tuning through doping, and performance in devices represents significant milestones in the field. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)



![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)



